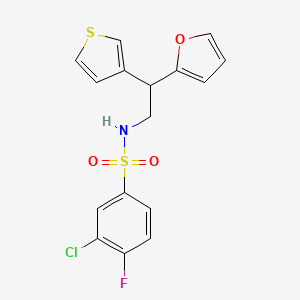

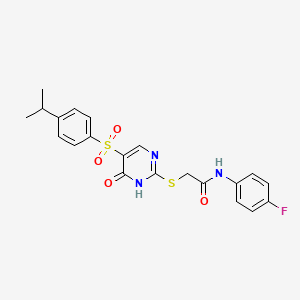

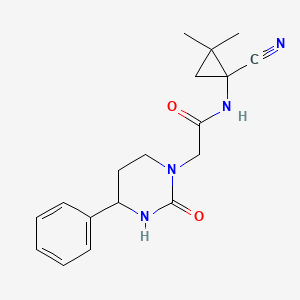

![molecular formula C16H17N5O2 B2397734 2-(4-isopentyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile CAS No. 1357820-76-8](/img/structure/B2397734.png)

2-(4-isopentyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to contain a triazole ring, which is a type of heterocycle. Triazoles are known for their broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Molecular Structure Analysis

The compound likely contains a triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . The exact structure would need to be confirmed through techniques such as X-ray diffraction .Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present. Triazoles are known to participate in a variety of chemical reactions .科学的研究の応用

Synthesis Techniques

The synthesis of complex triazoloquinazoline derivatives has been explored through various methodologies, showcasing the compound's relevance in the development of heterocyclic chemistry. A notable approach is the reaction of anthranilamide with isocyanates, leading to the creation of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one through direct reflux in methanol or by stirring at room temperature in acetonitrile, which then cyclizes upon heating with an organic base (J. Chern et al., 1988). Additionally, the synthesis of 1,2-dihydro-1,2,4-triazolo[3,2-b]quinazolin-9(1H)-ones from 3-amino-2-anilino-4(3H)-quinazolinone with aromatic aldehydes in the presence of excess piperidine showcases the versatility of triazoloquinazoline frameworks in generating novel heterocyclic compounds (G. El‐Hiti, 1997).

Anticancer Potential

Recent studies have highlighted the anticancer potential of triazoloquinazoline derivatives. Selected 5-amino-1-aryl-1H-1,2,3-triazole scaffolds, including triazoloquinazoline compounds, demonstrated promising antiproliferative effects against a range of human tumor cell lines. Notably, compounds based on these scaffolds exhibited selective influence on ovarian cancer OVCAR-4 cells, indicating their potential for targeted cancer therapy (N. Pokhodylo et al., 2020).

Heterocyclic Chemistry Contributions

The exploration of fused isoquinoline systems from reactions of an iminoisocoumarin with nitrogen nucleophiles extends the application of triazoloquinazoline derivatives in the field of heterocyclic chemistry. This versatility is crucial for the synthesis of novel compounds with potential pharmacological activities (L. Deady et al., 1996).

作用機序

Target of Action

Similar compounds have been shown to inhibit the bromodomain-containing protein 4 (brd4), a key epigenetic regulator in cancer . BRD4 is the most important functional protein in the bromodomain and superterminal family protein (BET) family, which contains two bromodomains and one superterminal domain .

Mode of Action

Similar compounds have been shown to regulate cell proliferation and apoptosis by recruiting positive transcription elongation factor (ptefb) to activate c-myc, c-jun, etc, therefore playing an important role in the occurrence and development of tumors and the infiltration and migration processes of tumor cells .

Biochemical Pathways

Similar compounds have been shown to affect the pathways involving c-myc and c-jun .

Pharmacokinetics

Similar compounds have been shown to have excellent thermal stability .

Result of Action

Similar compounds have been shown to have excellent calculated detonation performance .

Action Environment

Similar compounds have been shown to exhibit excellent insensitivity toward external stimuli .

特性

IUPAC Name |

2-[4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2/c1-11(2)7-9-19-14(22)12-5-3-4-6-13(12)21-15(19)18-20(10-8-17)16(21)23/h3-6,11H,7,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDGRMAVRJIMSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

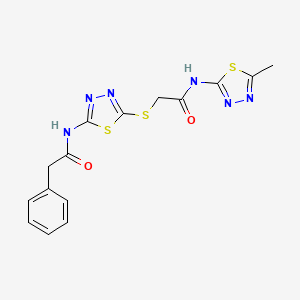

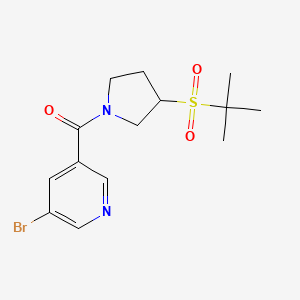

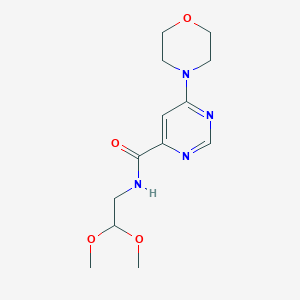

![2-Butyl-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2397661.png)

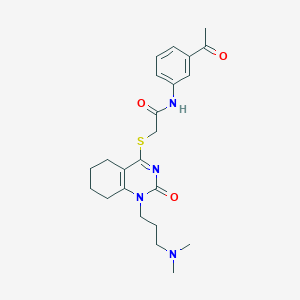

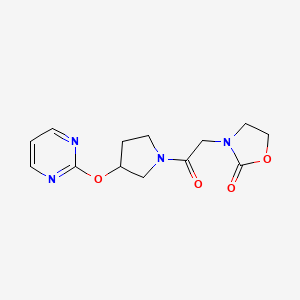

![2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)-4-pyrimidinol](/img/structure/B2397662.png)

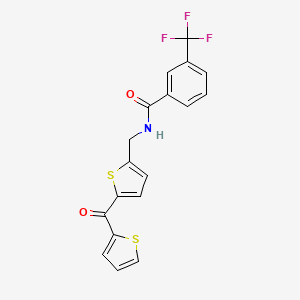

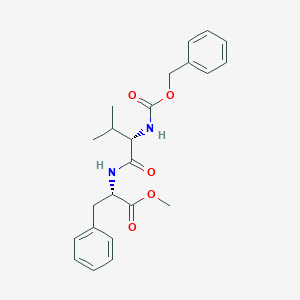

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2397669.png)